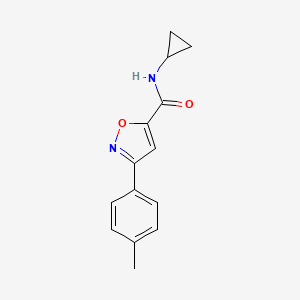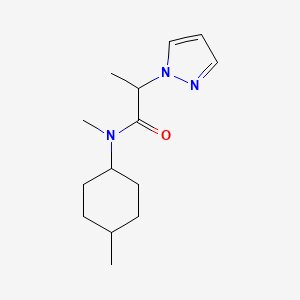![molecular formula C16H28N2O2 B7511043 1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)
1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one, commonly known as ACP, is a chemical compound used in scientific research for its pharmacological properties. It is a synthetic compound that belongs to the class of kappa opioid receptor agonists. ACP has been studied extensively for its potential therapeutic applications in pain management and addiction treatment.
科学研究应用
ACP has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. It has been shown to have analgesic effects in animal models of pain, and it has also been found to reduce drug-seeking behavior in animal models of addiction. ACP has been studied for its potential use in the treatment of opioid addiction, as it has been found to reduce the rewarding effects of opioids.
作用机制
ACP acts as a kappa opioid receptor agonist, binding to the kappa opioid receptors in the brain and spinal cord. Activation of these receptors leads to the release of dynorphins, which are endogenous opioid peptides that modulate pain perception and reward processing. ACP has been shown to have a higher affinity for kappa opioid receptors than for mu or delta opioid receptors, which are the primary targets of traditional opioids.
Biochemical and Physiological Effects:
The activation of kappa opioid receptors by ACP leads to a variety of biochemical and physiological effects. ACP has been shown to reduce pain sensitivity in animal models of pain, and it has also been found to reduce drug-seeking behavior in animal models of addiction. ACP has been shown to have a lower potential for abuse and dependence than traditional opioids, as it does not produce the same euphoric effects.
实验室实验的优点和局限性
ACP has several advantages for use in lab experiments. It has a high affinity for kappa opioid receptors, making it a useful tool for studying the role of these receptors in pain and addiction. ACP has a lower potential for abuse and dependence than traditional opioids, making it a safer alternative for use in animal models. However, ACP is a synthetic compound that requires expertise in organic chemistry for its synthesis, which may limit its availability for some researchers.
未来方向
There are several future directions for research on ACP. One area of interest is the development of new analogs of ACP with improved pharmacological properties. Another area of interest is the study of the role of kappa opioid receptors in other physiological processes, such as stress and anxiety. Additionally, there is a need for further investigation into the potential therapeutic applications of ACP in pain management and addiction treatment.
合成方法
The synthesis of ACP involves a multi-step process that includes the reaction of piperidine with 1-chloro-3-(azepan-1-yl)propan-2-one followed by the reaction of the resulting compound with 2-methylpropan-1-one. The final product is obtained after purification and isolation steps. The synthesis of ACP is a complex process that requires expertise in organic chemistry.
属性
IUPAC Name |
1-[3-(azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-13(2)15(19)18-11-7-8-14(12-18)16(20)17-9-5-3-4-6-10-17/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNDRAKIUCMLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)


![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)




![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)